N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide

Physicochemical Properties Lipophilicity Drug Design

This unique benzamide fragment combines a para-trifluoromethoxy (OCF3) group with a chiral 3-hydroxy-4,4-dimethylpentyl tail. The OCF3 moiety delivers a clean, sensitive 19F-NMR signal for fragment-based screening, while its lipophilic and electron-withdrawing character enhances metabolic stability—potentially blocking key oxidative soft spots for >4-fold longer half-lives. The chiral tail enables targeted SAR exploration in higher-logP chemical space. An essential building block for medicinal chemistry libraries.

Molecular Formula C15H20F3NO3
Molecular Weight 319.324
CAS No. 1396637-98-1
Cat. No. B2642029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide
CAS1396637-98-1
Molecular FormulaC15H20F3NO3
Molecular Weight319.324
Structural Identifiers
SMILESCC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)OC(F)(F)F)O
InChIInChI=1S/C15H20F3NO3/c1-14(2,3)12(20)8-9-19-13(21)10-4-6-11(7-5-10)22-15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21)
InChIKeyRJONYKRCCHQNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide (CAS 1396637-98-1): A Fluorinated Benzamide Building Block for Fragment-Based and Medicinal Chemistry


N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide (CAS 1396637-98-1) is a synthetic, small-molecule benzamide derivative with the formula C15H20F3NO3 and a molecular weight of 319.32 g/mol. It features a para-trifluoromethoxy (OCF3) substituted benzamide core linked to a chiral 3-hydroxy-4,4-dimethylpentyl tail [1]. Publicly available data for this specific compound is largely limited to predicted physicochemical properties, which estimate a calculated partition coefficient (clogP) of 2.90, a topological polar surface area (TPSA) of 41.93 Ų, and it adheres to Lipinski's Rule of Five, classifying it as a potential drug-like fragment [1].

Why N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide Cannot Be Replaced by Non-Fluorinated Analogs


The choice of N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide over a non-fluorinated or differently substituted benzamide analog is non-trivial due to the unique electron-withdrawing and lipophilic nature of the para-trifluoromethoxy (OCF3) group [1]. This group significantly alters the compound's physicochemical and conformational profile, which can critically affect target binding, metabolic stability, and permeability in ways that are not predictable from simple methyl or methoxy analogs [1]。 While direct biological data is absent for this specific compound, its predicted 2-unit increase in LogP compared to a non-fluorinated analog indicates a substantial change in lipophilicity, which has direct downstream implications for nonspecific binding, solubility, and cellular uptake in screening assays .

Quantitative Differentiation Evidence for N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide


Computed LogP Hike of ~2 Units Versus Non-Fluorinated Benzamide Analog

The target compound, with a para-OCF3 group, exhibits a calculated logP that is approx. 2 units higher than the non-fluorinated analog, N-(3-hydroxy-4,4-dimethylpentyl)benzamide [1]. This difference is quantitatively meaningful for optimizing logP in structure-activity relationship (SAR) campaigns, where modifications yielding a logP change in this range can significantly alter a compound's pharmacokinetic profile or off-target binding rates .

Physicochemical Properties Lipophilicity Drug Design

Para-OCF3 Substitution Confers Unique Conformational and Electronic Profile Distinct from -CH3 or -OCH3 Analogs

The trifluoromethoxy group is a well-established bioisostere with a substantially larger van der Waals volume (OCF3: ~38.9 ų) and different electrostatic potential compared to methoxy (OCH3: ~28.2 ų) or methyl (CH3: ~28.9 ų) groups [1]. These differences mean that analogs like N-(3-hydroxy-4,4-dimethylpentyl)-4-methylbenzamide or 4-methoxybenzamide cannot replicate the same steric and electronic interactions within a biological target's binding pocket [1]. This is not merely an incremental change but a fundamental alteration in the pharmacophore.

Conformational Analysis Medicinal Chemistry Bioisosteres

Metabolic Stability Advantage: The OCF3 Group Blocks para-Oxidation Liable in -CH3 and -OCH3 Analogs

The para-OCF3 group is metabolically stable, resisting the oxidative demethylation and subsequent conjugation that rapidly clears analogs with para-OCH3 and para-CH3 groups [1]. By replacing a labile OCH3 or CH3 group with an OCF3, the metabolic half-life (t1/2) of benzamides in human liver microsomes (HLM) has been shown to increase by >4-fold in comparable chemotypes [1]. This metabolic soft spot blockade is a direct structural advantage of the target compound.

Drug Metabolism ADME Lead Optimization

High-Value Application Scenarios for N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide


A Superior Fluorinated Fragment for 19F-NMR-Based Screening Libraries

Its high fluorine content (three equivalent 19F nuclei in the OCF3 group) makes it an ideal candidate for 19F-NMR fragment-based screening, a technique that is not possible with non-fluorinated analogs [1]. The quantified lipophilicity (clogP 2.90) and low molecular weight (319 Da) position it within the optimal fragment space [2], offering a clean, easily detectable 19F signal for protein-binding assays. This directly leverages the evidence in Section 3 on lipophilicity and the unique OCF3 electronic profile.

A Specialized Building Block for Synthesis of Metabolically Stable Lead Compounds

As a building block for parallel synthesis or library production, this compound introduces the metabolically shielding OCF3 group early in the synthetic route. As inferred in Section 3, this is a direct design tactic to block a key metabolic soft spot, potentially yielding final compounds with >4-fold longer half-lives than those from -OCH3 or -CH3 building blocks [3]. The evidence of blocked para-oxidation directly supports its use in ADME-conscious medicinal chemistry.

A Chiral, Lipophilic Fragment Tail for SAR Exploration of Novel Chemical Space

The chiral 3-hydroxy-4,4-dimethylpentyl tail provides a defined, sterically hindered vector for SAR exploration, combined with the high clogP of 2.90 [1]. This contrasts sharply with common achiral, lower-logP amine building blocks, offering a route to less populated, more lipophilic chemical space. The computed ΔclogP ≈ +2.0 from Section 3 quantifies the efficiency of this tail in boosting lipophilicity relative to its non-fluorinated analogs [2].

Quote Request

Request a Quote for N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.